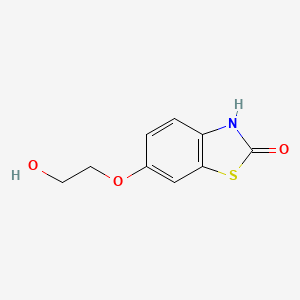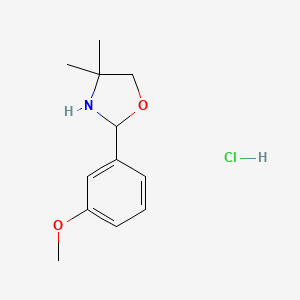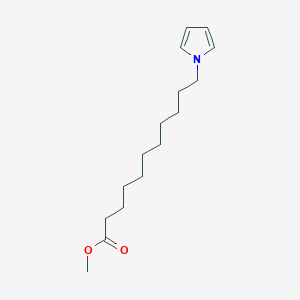
1,1'-Sulfonylbis(4-chloro-2-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) is an organic compound with the molecular formula C12H6Cl2N2O6S. It is characterized by the presence of two nitro groups and two chlorine atoms attached to a benzene ring, with a sulfonyl group bridging the two benzene rings. This compound is known for its applications in various chemical processes and industrial uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be synthesized through a multi-step process involving nitration, sulfonation, and chlorination reactions. The typical synthetic route includes:
Nitration: The initial step involves the nitration of benzene to introduce nitro groups. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene undergoes sulfonation using sulfur trioxide or oleum to introduce the sulfonyl group.
Chlorination: Finally, the sulfonated compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1’-Sulfonylbis(4-chloro-2-aminobenzene).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl and chlorine groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparación Con Compuestos Similares
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be compared with other similar compounds such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the nitro groups, making it less reactive in redox reactions.
1,1’-Sulfonylbis(4-nitrobenzene): Lacks the chlorine atoms, affecting its reactivity in substitution reactions.
1,1’-Sulfonylbis(2-chloro-4-nitrobenzene): Has different positions of chlorine and nitro groups, leading to variations in reactivity and applications.
The uniqueness of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
144505-71-5 |
|---|---|
Fórmula molecular |
C12H6Cl2N2O6S |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
4-chloro-1-(4-chloro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
Clave InChI |
BMCHGTVACZAQDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)


![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)



![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)


![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
